Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
CAS No. |
886363-66-2 |
|---|---|
Molecular Formula |
C10H8ClIN2O2 |
Molecular Weight |
350.54 g/mol |
IUPAC Name |
ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 |
InChI Key |
INGTWJOUDFQGOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate, followed by iodination and chlorination steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anti-tuberculosis agents.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and anti-proliferative effects.
Material Science: Due to its unique structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related imidazopyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic or pharmacological relevance.
Substituent Position and Halogen Variation
Key Compounds :
| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (Target) | 6-Cl, 3-I | 350.54 | 900014-86-0 | High molecular weight due to iodine; potential for cross-coupling reactions |
| Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 3-Cl, 6-I, 8-CF₃ | 414.55 | 1363405-48-4 | Increased lipophilicity from CF₃ group; enhanced metabolic stability |
| Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 8-NH₂, 6-Br | 298.13 | 951884-22-3 | Amino group enhances solubility; bromo enables nucleophilic substitution |
| Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | 6-NH₂ | 205.23 | 158980-21-3 | Basic amino group improves hydrogen bonding; reduced steric hindrance |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 6-Cl (imidazopyridazine core) | 239.65 | 64067-99-8 | Pyridazine core alters electron distribution; lower similarity score (0.88) |
Analysis :
- Halogen Effects: The iodo substituent in the target compound provides a heavy atom useful in crystallography and enhances reactivity in cross-coupling reactions compared to bromo or chloro analogs (e.g., Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) .
- Trifluoromethyl Addition : The CF₃-substituted analog (CAS 1363405-48-4) exhibits higher lipophilicity (ClogP ~3.5), favoring blood-brain barrier penetration, but may reduce aqueous solubility .
- Amino vs. Halogen: Amino-substituted derivatives (e.g., CAS 158980-21-3) show improved solubility in polar solvents but reduced stability under acidic conditions compared to halogenated analogs .
Physicochemical and Electronic Properties
- Molecular Weight and Polarity: The target compound’s iodine atom contributes to its high molecular weight (350.54 g/mol), whereas chloro or bromo analogs (e.g., CAS 64067-99-8) are lighter (~240–300 g/mol) . The ethyl ester group ensures moderate lipophilicity (ClogP ~2.8), intermediate between CF₃-substituted (ClogP ~3.5) and amino-containing derivatives (ClogP ~1.2) .
- Electronic Effects: The electron-withdrawing Cl and I substituents reduce electron density at the imidazopyridine core, directing electrophilic attacks to position 5 or 7 . In contrast, amino or methoxy groups (e.g., Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate) increase electron density, favoring nucleophilic substitution .
Pharmacological Potential
- Antiviral Activity: Chloro and iodo substituents improve interactions with viral protease active sites compared to non-halogenated analogs .
- Solubility-Bioavailability Trade-offs: Amino-substituted derivatives (e.g., CAS 158980-21-3) exhibit better aqueous solubility but lower membrane permeability than halogenated compounds .
Biological Activity
Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H8ClIN2O2
- Molecular Weight : 350.54 g/mol
- CAS Number : 5379682
The biological activity of this compound is primarily attributed to its interaction with cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission by hydrolyzing acetylcholine, thus regulating synaptic transmission.
Inhibitory Activity
Research indicates that this compound exhibits moderate inhibitory activity against both AChE and BChE. The inhibitory potency can be quantified using IC50 values, which represent the concentration required to inhibit enzyme activity by 50%.
Case Study: Cholinesterase Inhibition
A study evaluated the cholinesterase inhibitory effects of various compounds, including this compound. The findings demonstrated that the compound's structure influenced its selectivity and potency against different cholinesterases. Molecular docking studies revealed that the compound binds effectively to the active sites of both enzymes, suggesting a competitive inhibition mechanism.
Neuroprotective Effects
In addition to cholinesterase inhibition, there is emerging evidence that this compound may exhibit neuroprotective properties. This could be beneficial in neurodegenerative diseases such as Alzheimer's, where cholinergic signaling is disrupted.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial for safety assessments. Preliminary studies suggest that the compound has a favorable safety margin; however, comprehensive toxicity studies are necessary to fully evaluate its safety for clinical use.
Q & A
Q. What synthetic routes are available for Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized for high yield?
Answer: The synthesis typically involves sequential halogenation of the imidazo[1,2-a]pyridine core. A common approach is:
- Step 1: Chlorination at C-6 using N-chlorosuccinimide (NCS) in DMF at 40–50°C, yielding ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (80% yield) .
- Step 2: Iodination at C-3 via electrophilic substitution using N-iodosuccinimide (NIS) under inert atmosphere. Solvent choice (e.g., DMF or dichloromethane) and temperature (20–40°C) critically influence regioselectivity and yield .
Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting reagent stoichiometry (1.2–1.5 equivalents), and post-reaction purification via column chromatography.
Q. How is the structure of this compound confirmed using spectroscopic methods?
Answer:
- 1H NMR: Key signals include the ethyl ester group (δ 4.40–4.60 ppm, q, J = 7.1 Hz; δ 1.40–1.55 ppm, t, J = 7.1 Hz) and aromatic protons influenced by electron-withdrawing substituents (e.g., δ 7.10–8.20 ppm for pyridine protons) .
- 13C NMR: Iodine and chlorine substituents deshield adjacent carbons, with C-3 (iodinated) appearing at ~90–100 ppm and C-6 (chlorinated) at ~140–150 ppm .
- Mass Spectrometry (MS): Molecular ion [M+H]+ is expected at m/z ≈ 381.1 (C₁₁H₉ClINO₂), with isotopic patterns confirming halogen presence .
Advanced Research Questions
Q. What strategies achieve regioselective iodination at C-3 of the imidazo[1,2-a]pyridine core?
Answer: Regioselectivity is influenced by:
- Directing Groups: Electron-donating groups (e.g., methyl at C-8) enhance iodination at C-3 via resonance stabilization of intermediates .
- Catalysis: Lewis acids like FeCl₃ or I₂ can polarize the substrate, favoring electrophilic attack at C-3 .
- Protection/Deprotection: Temporary protection of reactive sites (e.g., ester groups) using tert-butyloxycarbonyl (Boc) prevents undesired side reactions .
Comparative studies with brominated analogs (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate) suggest iodine’s larger atomic radius may require adjusted reaction times (12–24 hours) .
Q. How do computational methods like DFT predict the electronic properties and reactivity of this compound?
Answer: Density Functional Theory (DFT) calculations reveal:
- Electrostatic Potential Maps: High electron density at C-2 (ester group) and C-3 (iodine) facilitates nucleophilic/electrophilic interactions .
- Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with LUMO localized on the pyridine ring, guiding functionalization strategies .
- Reactivity Descriptors: Fukui indices identify C-5 and C-7 as susceptible to electrophilic substitution, aiding in rational drug design .
Q. What in vitro and in vivo models evaluate the biological activity of this compound?
Answer:
- In Vitro: Antiparasitic activity against Entamoeba histolytica and Trichomonas vaginalis is assessed via minimum inhibitory concentration (MIC) assays . Cytotoxicity is tested on mammalian cell lines (e.g., HEK-293) using MTT assays .
- In Vivo: Wistar rats (200–220 g) are used for toxicity studies, monitoring hepatic/kidney function (ALT, creatinine) after oral administration (50–100 mg/kg) . NIH mice evaluate anti-inflammatory activity via carrageenan-induced paw edema models .
Data Contradiction Analysis
Q. How can discrepancies in reported yields for similar imidazo[1,2-a]pyridine syntheses be resolved?
Answer: Discrepancies (e.g., 80% vs. 94% yields for chlorination ) arise from:
- Reagent Purity: Impurities in NCS reduce effective halogenation; redistilled NCS improves consistency.
- Work-Up Protocols: Extraction with ethyl acetate vs. dichloromethane impacts recovery rates.
- Temperature Control: Exothermic reactions require precise cooling (0–5°C) to minimize side products.
Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, reaction time) .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
